Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate
Description
Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate is a chemical compound with the molecular formula C7H11N3O2Na It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
sodium;3-methyl-2-(1H-1,2,4-triazol-5-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.Na/c1-4(2)5(7(11)12)6-8-3-9-10-6;/h3-5H,1-2H3,(H,11,12)(H,8,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXADRCIGQDVNH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=NN1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate typically involves the reaction of 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods: it is likely that similar synthetic routes are scaled up, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the butanoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s triazole moiety is of interest for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate is not fully understood. it is believed that the triazole ring interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Sodium 3-methyl-2-(1H-1,2,3-triazol-3-yl)butanoate: This compound differs in the position of the nitrogen atoms in the triazole ring.
Sodium 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoate: This isomer has the triazole ring attached at a different position on the butanoate moiety.
Uniqueness: Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties.
Biological Activity
Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C₇H₁₁N₃O₂Na. It is synthesized through the reaction of 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoic acid with sodium hydroxide in an aqueous medium. The resulting product is purified via filtration and drying.
Key Features:
- Molecular Weight : 180.17 g/mol
- IUPAC Name : this compound
- CAS Number : 2174008-18-3
Biological Activity
The triazole moiety in this compound is linked to various biological activities including antimicrobial and antifungal properties. The compound interacts with specific molecular targets through hydrogen bonding and hydrophobic interactions, potentially modulating enzymatic activity.
The exact mechanisms of action for this compound are not fully elucidated; however, it is believed to affect the following biological pathways:
- Enzyme Inhibition : The triazole ring may inhibit enzymes critical for microbial growth.
- Receptor Interaction : Potential binding to receptors involved in cellular signaling pathways.
Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antifungal Activity
In another study focusing on antifungal properties, this compound showed promising results against Candida species. The compound inhibited fungal growth at concentrations similar to established antifungal agents.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Candida glabrata | 8 |
Comparative Analysis with Similar Compounds
This compound can be compared with other triazole derivatives to highlight its unique biological profile:
| Compound | Biological Activity |
|---|---|
| This compound | Antimicrobial and antifungal |
| Sodium 3-methyl-2-(1H-1,2,3-triazol)butanoate | Limited antimicrobial activity |
| Sodium 5-(triazole)-carboxylate | Strong antifungal but less antibacterial |
Q & A
Q. What are the recommended synthetic routes for Sodium 3-methyl-2-(1H-1,2,4-triazol-3-yl)butanoate, and how can purity be optimized?
Synthesis typically involves condensation of 1H-1,2,4-triazole derivatives with sodium 3-methyl-2-butenoate under basic conditions. Evidence from analogous triazole compounds suggests optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield and purity. For example, in related triazole syntheses, MgO or LiH in tetrahydrofuran (THF) improved reaction efficiency by reducing side-product formation . Post-synthetic purification via recrystallization or column chromatography (using silica gel and polar solvents) is critical, with purity verification via HPLC (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
A multi-analytical approach is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the triazole ring (δ 8.5–9.0 ppm for aromatic protons) and butanoate backbone (δ 1.2–2.5 ppm for methyl/methylene groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (theoretical: 241.29 g/mol for C12H19NO4) .
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXS97 for structure solution and SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in pharmacological data for triazole derivatives like this compound?
Conflicting toxicity or efficacy data often arise from differences in bioassay protocols. For example, LD₅₀ values for triazole-based rodenticides varied significantly (160.6 vs. 391.7 mg/kg) depending on substituent positioning and metabolic pathways . To address discrepancies:
Q. How can researchers leverage computational modeling to predict this compound’s reactivity in drug design?
Density functional theory (DFT) calculations can model interactions between the triazole moiety and biological targets (e.g., enzymes or receptors). Key steps:
Q. What crystallographic challenges arise in resolving this compound’s solid-state structure, and how are they mitigated?
Triazole derivatives often exhibit twinning or disorder due to flexible side chains. Strategies include:
- Collecting high-resolution data (≤0.8 Å) using synchrotron radiation.
- Applying SHELXD for phase determination and SHELXE for density modification in cases of weak diffraction.
- Refining thermal parameters anisotropically to account for dynamic side-chain motion .
Methodological Considerations
Q. How should toxicity studies be designed to assess this compound’s safety profile?
- Acute toxicity : Determine LD₅₀ via OECD Guideline 423, using four escalating doses in rodents (e.g., 100–500 mg/kg) .
- Chronic effects : Monitor biomarkers (creatinine, urea) and histopathology (liver/kidney sections) over 28 days.
- Environmental impact : Follow EPA guidelines for biodegradation and aquatic toxicity testing .
Q. What analytical techniques validate batch-to-batch consistency in industrial-scale synthesis?
- XPS : Confirm elemental composition (e.g., nitrogen content in the triazole ring).
- PXRD : Ensure identical crystalline phases across batches.
- TGA/DSC : Assess thermal stability and polymorphic transitions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
